molecular formula C8H19BN B1338178 N,N-diisopropylethylamine borane CAS No. 88996-23-0

N,N-diisopropylethylamine borane

Cat. No.: B1338178
CAS No.: 88996-23-0
M. Wt: 140.06 g/mol
InChI Key: BYKCUMSOQIPHSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-diisopropylethylamine borane can be synthesized through the reaction of borane with N,N-diisopropylethylamine. The reaction typically involves the use of borane-dimethyl sulfide complex as a borane source, which reacts with N,N-diisopropylethylamine under controlled conditions to form the desired complex .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-diisopropylethylamine borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-diisopropylethylamine borane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Borane triethylamine complex
  • Borane trimethylamine complex
  • Borane morpholine complex
  • Borane tert-butylamine complex
  • Borane dimethylamine complex

Comparison: N,N-diisopropylethylamine borane is unique due to its specific steric and electronic properties, which make it a versatile reagent in organic synthesis. Compared to other borane complexes, it offers better stability and selectivity in certain reactions, making it a preferred choice for specific applications.

Properties

InChI

InChI=1S/C8H19N.B/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKCUMSOQIPHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CCN(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472736
Record name Borane N,N-diisopropylethylamine complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88996-23-0
Record name Borane N,N-diisopropylethylamine complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Borane N,N-diisopropylethylamine complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that while DIPEAB is effective in treating paper, it leaves an undesirable odor. What causes this odor, and are there any strategies to mitigate it?

A1: While the research paper doesn't specify the exact cause of the odor, it's likely due to the presence of residual DIPEAB or its breakdown products on the treated paper.

  • Alternative borane complexes: Exploring the use of other borane complexes like borane ammonia complex (AB) and borane tert-butylamine complex (TBAB), which showed good results without the reported odor issue [].

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